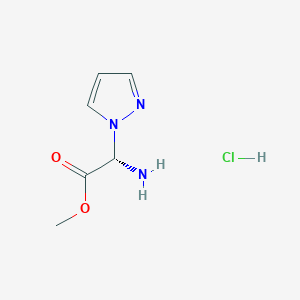

3-(1-Pyrazolyl)-L-Ala-OMe.HCl

Description

Significance of Heterocyclic Beta-Amino Acid Derivatives in Chemical Biology Research

Heterocyclic compounds, particularly those containing nitrogen, are widespread in nature and form the scaffold of many pharmacologically active molecules. nih.govnih.gov When a heterocyclic moiety is incorporated into the structure of a β-amino acid, the resulting derivative often exhibits novel biological activities and properties. nih.govnih.gov The presence of both the β-amino acid structure and a heterocyclic core in a single molecule is a key factor in their biological function. nih.govnih.gov These derivatives are valuable as precursors for new drugs and for the synthesis of peptides with enhanced properties. nih.govnih.gov

Beta-amino acids are structurally similar to their α-amino acid counterparts but have an additional carbon atom between the amino and carboxyl groups. ontosight.ai This seemingly small change leads to significant differences in their chemical and biological properties. Beta-substituted amino acids can be classified based on the position of the substituent on the carbon backbone. wikipedia.org In β²-amino acids, the substituent is on the α-carbon (C2), while in β³-amino acids, it is on the β-carbon (C3). wikipedia.orgresearchgate.net This structural variation allows for a greater number of possible isomers compared to α-amino acids, offering a wider range of three-dimensional structures. researchgate.net A key feature of β-peptides (peptides composed of β-amino acids) is their increased stability against enzymatic degradation compared to natural α-peptides. wikipedia.orgnih.gov This resistance to proteolysis makes them attractive candidates for the development of therapeutic peptides with longer half-lives. nih.gov

The pyrazole (B372694) ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. mdpi.comnih.govsphinxsai.com Its presence in a molecule can significantly influence its pharmacological properties. nih.govnih.gov Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. nih.govmdpi.comnih.gov The metabolic stability of the pyrazole nucleus is a significant factor contributing to its frequent use in drug design. nih.gov A number of approved drugs, such as the anti-inflammatory celecoxib (B62257) and the anticancer agent erdafitinib, contain a pyrazole moiety, highlighting its importance in pharmaceutical development. nih.govnih.govnih.gov The first naturally occurring pyrazole amino acid, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959. mdpi.comglobalresearchonline.netresearchgate.net

Overview of Non-Proteinogenic Amino Acids in Peptide Science and Peptidomimetics

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 standard protein-building blocks encoded by the genetic code. nih.govwikipedia.org These can be naturally occurring or synthetically produced. nih.govcpcscientific.com In peptide science, the incorporation of NPAAs is a powerful strategy for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved properties. sigmaaldrich.complos.org The inclusion of NPAAs can enhance a peptide's stability, potency, bioavailability, and permeability. nih.govnih.gov By modifying the side chains or the peptide backbone with NPAAs, researchers can design therapeutic candidates with a better fit for their biological targets and increased resistance to enzymatic degradation. cpcscientific.comsigmaaldrich.com

Rationale for Investigating Pyrazole-Containing Alanine (B10760859) Derivatives

The investigation of pyrazole-containing alanine derivatives like 3-(1-Pyrazolyl)-L-Ala-OMe.HCl is driven by the convergence of several key scientific interests. The established pharmacological importance of the pyrazole ring system suggests that its incorporation into an amino acid framework could yield compounds with significant biological activity. nih.govnih.gov Furthermore, as a non-proteinogenic amino acid derivative, it serves as a valuable building block for creating peptidomimetics. nih.govsigmaaldrich.com The resulting peptides could exhibit enhanced stability and novel conformational properties due to the presence of the β-amino acid structure and the pyrazole moiety. wikipedia.orgnih.gov The natural precedent of a pyrazole-containing amino acid found in watermelons further underscores the biological relevance and potential of this class of compounds. mdpi.comglobalresearchonline.netresearchgate.net

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H10ClN3O2 |

|---|---|

Molecular Weight |

191.61 g/mol |

IUPAC Name |

methyl (2S)-2-amino-2-pyrazol-1-ylacetate;hydrochloride |

InChI |

InChI=1S/C6H9N3O2.ClH/c1-11-6(10)5(7)9-4-2-3-8-9;/h2-5H,7H2,1H3;1H/t5-;/m0./s1 |

InChI Key |

VXUIYJXGDMLXKY-JEDNCBNOSA-N |

Isomeric SMILES |

COC(=O)[C@@H](N)N1C=CC=N1.Cl |

Canonical SMILES |

COC(=O)C(N)N1C=CC=N1.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 1 Pyrazolyl L Ala Ome.hcl and Its Analogs

Synthetic Routes to the 3-(1-Pyrazolyl)-L-Alanine Backbone

The construction of the core 3-(1-pyrazolyl)-L-alanine structure is the foundational step in the synthesis of the title compound and its derivatives. This process requires careful consideration of both regiochemistry and stereochemistry to ensure the correct isomer is produced.

Strategies for Regioselective Pyrazole (B372694) Introduction

The introduction of the pyrazole ring onto the alanine (B10760859) side chain must be controlled to ensure the formation of the 1-substituted pyrazole isomer. Several strategies have been developed to achieve this regioselectivity.

One of the most definitive methods involves the use of a chiral precursor, N-(benzyloxycarbonyl)-L-serine β-lactone. orgsyn.org This strained four-membered ring readily undergoes nucleophilic attack by pyrazole. The reaction proceeds with high regioselectivity, as the pyrazole nitrogen directly attacks the β-carbon of the lactone, opening the ring to form the desired Nα-(benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine. orgsyn.org This method is advantageous as it directly links the pyrazole to the β-position of the alanine backbone.

More general methods for pyrazole synthesis often involve the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine (B178648) derivative. mdpi.comnih.govresearchgate.net However, when using unsymmetrical dicarbonyl compounds and substituted hydrazines, mixtures of regioisomers can result. mdpi.com To overcome this, specific strategies are employed:

Reaction with β-ketonitriles: The condensation of hydrazine with β-ketonitriles is a common route to 3(5)-aminopyrazoles. The reaction typically proceeds via hydrazone formation followed by cyclization onto the nitrile group. chim.it

Reaction with α,β-unsaturated systems: α,β-Unsaturated ketones and nitriles can react with hydrazines to form pyrazolines, which are then oxidized to pyrazoles. mdpi.comtandfonline.com The regioselectivity can be influenced by the substituents on the unsaturated system and the reaction conditions. mdpi.comsphinxsai.com For instance, a method for synthesizing 1,3,5-trisubstituted pyrazoles from an α,β-ethylenic ketone involves cyclocondensation with phenylhydrazine (B124118) in the presence of iodine. mdpi.com

Enzymatic Synthesis: Biocatalytic methods offer excellent regio- and stereoselectivity. The enzyme β-(pyrazol-1-yl)-L-alanine synthase can produce the desired compound from O-acetyl-L-serine. orgsyn.orgrsc.org Immobilized O-acetylserine sulfhydrylase (OASS) has also been used effectively for the synthesis of β-pyrazol-1-yl-L-alanine from O-acetyl-L-serine and pyrazole, demonstrating high efficiency and recyclability. rsc.org

Table 1: Comparison of Regioselective Synthesis Strategies

| Method | Precursors | Key Features | Selectivity | Reference |

|---|---|---|---|---|

| β-Lactone Ring Opening | N-Cbz-L-serine β-lactone, Pyrazole | Direct, high-yielding route. | High regioselectivity for N-1 isomer. | orgsyn.org |

| Enzymatic Synthesis | O-acetyl-L-serine, Pyrazole | Green, highly specific catalysis. | Excellent regio- and stereoselectivity. | orgsyn.orgrsc.org |

| Cyclocondensation | α,β-Unsaturated Ketones, Hydrazines | Versatile, builds pyrazole ring. | Regioselectivity can be an issue; requires careful substrate and condition selection. | mdpi.comnih.gov |

| 1,3-Dipolar Cycloaddition | Diazo compounds, Alkynes | Forms substituted pyrazoles. | Can produce regioisomers; user-friendly one-pot procedures have been developed. | sphinxsai.com |

Stereocontrol in the Synthesis of L-Enantiomeric Derivatives

Achieving the correct L-stereochemistry at the α-carbon is critical for the biological activity of many amino acid derivatives. The synthesis of 3-(1-Pyrazolyl)-L-Ala-OMe.HCl relies on methods that either start with a chiral precursor or introduce chirality in a controlled manner.

The most common and effective strategy is to begin with a readily available, optically pure starting material, such as L-serine or L-alanine. orgsyn.org The synthesis via the N-(benzyloxycarbonyl)-L-serine β-lactone is a prime example of a stereospecific route. orgsyn.org Starting from N-protected L-serine ensures that the α-carbon's configuration is retained throughout the synthesis, yielding the desired L-enantiomer of the final amino acid. orgsyn.org

Similarly, enzymatic syntheses are inherently stereospecific. Enzymes like O-acetylserine sulfhydrylase exclusively produce the L-enantiomer of β-pyrazol-1-yl-L-alanine. rsc.org Another advanced approach is the asymmetric hydrogenation of specifically synthesized dehydroamino acid precursors, catalyzed by chiral rhodium(I) complexes, although this is a more general method for producing "unusual" amino acids. researchgate.net

Esterification Techniques for Methyl Ester Formation

The final step in the synthesis of the title compound is the formation of the methyl ester at the C-terminus. This transformation can be accomplished either before or after the introduction of the pyrazole ring.

Standard esterification procedures are typically effective. One common method is Fischer esterification , which involves reacting the N-protected 3-(1-pyrazolyl)-L-alanine with methanol (B129727) in the presence of an acid catalyst, such as hydrogen chloride (which also serves to form the hydrochloride salt) or thionyl chloride.

Alternatively, milder reagents can be used to avoid potential side reactions. The use of diazomethane is an effective method for converting carboxylic acids to methyl esters under non-acidic conditions and has been successfully applied to pyrazole-containing α,β-didehydro-α-amino acid derivatives to separate E/Z mixtures. nih.gov

In some synthetic pathways, the methyl ester is incorporated from the start. For example, coupling reactions could potentially use L-alanine methyl ester as a starting material, although routes involving the functionalization of the serine side chain are more prevalent for this specific target. smolecule.com

Derivatization and Functionalization Strategies

To explore the biological potential of this compound, chemists synthesize a variety of analogs. This involves modifying the pyrazole ring, altering the N-terminal protecting group, or functionalizing the C-terminus.

Modifications of the Pyrazole Ring for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the pharmacological properties of a lead compound. For pyrazole-containing molecules, this often involves synthesizing a library of analogs with different substituents on the pyrazole ring to probe interactions with biological targets. mdpi.comnih.gov

The pyrazole ring is an aromatic heterocycle where electrophilic substitution occurs preferentially at the C-4 position, while nucleophilic attacks favor the C-3 and C-5 positions. mdpi.com Modern synthetic methods, such as transition-metal-catalyzed C-H functionalization, allow for the direct introduction of aryl or other groups onto the pyrazole core in a single step, offering a powerful tool for generating chemical diversity. researchgate.net

For example, SAR studies on 4-arylazo-3,5-diamino-1H-pyrazoles involved creating a library with various phenyl substitutions to identify potent anti-biofilm agents. nih.gov Similarly, a series of pyrazolyl acylhydrazones and amides were prepared with different decorations at positions 1, 3, and 4 to investigate their antiproliferative and antioxidant properties. mdpi.com These studies help to build a comprehensive picture of how different functional groups on the pyrazole ring influence biological activity.

Table 2: Examples of Pyrazole Ring Modifications for SAR Studies

| Modification Strategy | Target Position(s) | Example Substituents | Purpose/Observed Effect | Reference |

|---|---|---|---|---|

| Arylazo Introduction | C-4 | Substituted phenyl groups (e.g., 2-F-Ph) | To optimize anti-biofilm activity against Pseudomonas aeruginosa. | nih.gov |

| Acylhydrazone/Amide Formation | C-3, C-4 | Variously substituted benzylidene groups | To evaluate antiproliferative and antioxidant properties. | mdpi.com |

| C-H Functionalization | C-4, C-5 | Aryl, alkyl groups | To directly install diverse functional groups and generate novel analogs. | researchgate.net |

| Alkylation/Arylation | N-1 | Phenyl, methyl, 2-hydroxy-2-phenylethyl | To explore the impact of the N-1 substituent on biological activity. | mdpi.com |

Synthesis of N-Protected and C-Terminal Modified Analogs

The amino and carboxyl groups of 3-(1-pyrazolyl)-L-alanine are key handles for further modification, particularly for incorporation into peptides or for creating prodrugs.

C-Terminal Modified Analogs: The C-terminal carboxyl group can be modified to produce amides, various esters, or other functionalities to alter the compound's properties, such as stability, solubility, and membrane permeability. nih.gov C-terminal amidation is a common post-translational modification in biologically active peptides and can be crucial for receptor recognition. nih.govresearchgate.net Synthetic strategies to access C-terminally modified peptides include using specialized resins in SPPS or post-synthesis solution-phase modifications. nih.govresearchgate.net For instance, the free carboxylic acid of N-Boc-3-(1-pyrazolyl)-L-alanine can be coupled with various amines using standard peptide coupling reagents to yield a library of C-terminal amides.

Characterization Methods for Synthetic Intermediates and Final Compounds

The definitive identification and purity assessment of synthetic products such as this compound and its precursors are critical. A combination of spectroscopic and chromatographic techniques is employed to confirm the chemical structure, molecular weight, and stereochemical integrity of these compounds.

Structural confirmation of the target compound and related intermediates is achieved through a suite of spectroscopic methods. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, characteristic signals are expected for the pyrazole ring protons, which typically appear in the aromatic region of the spectrum (δ 6.0-8.0 ppm). imist.ma The α-proton of the alanine backbone would appear as a triplet, while the β-protons would present as a doublet of doublets. The methyl ester group would yield a sharp singlet around δ 3.8 ppm. mdpi.com

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals include those for the ester carbonyl carbon (around δ 170 ppm), the carbons of the pyrazole ring, the α- and β-carbons of the alanine moiety, and the methyl ester carbon (around δ 50-55 ppm). mdpi.commdpi.com

Mass Spectrometry (MS) is utilized to confirm the molecular weight of the synthesized compounds and can provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is often used to determine the elemental composition with high accuracy. imist.ma For this compound, the expected molecular ion would correspond to the protonated molecule [M+H]⁺. The molecular weight of the free base, 3-(1-Pyrazolyl)-L-Ala-OMe, is 169.18 g/mol , derived from the free amino acid (155.15 g/mol ). scbt.comnih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands. These include a strong band for the ester carbonyl (C=O) stretch around 1740 cm⁻¹, bands for the N-H stretching of the ammonium (B1175870) hydrochloride salt, C-N stretching, and vibrations associated with the C=C and C=N bonds of the pyrazole ring. mdpi.comnih.govscirp.org

Table 1: Predicted Spectroscopic Data for this compound Predicted values are based on data for analogous structures reported in the literature.

| Technique | Functional Group / Proton | Predicted Chemical Shift / Frequency / m/z | Reference |

| ¹H NMR | Pyrazole-H (3, 5 positions) | δ 7.5 - 7.8 ppm (d) | imist.ma |

| Pyrazole-H (4 position) | δ 6.3 ppm (t) | imist.ma | |

| Alanine α-H | δ 4.3 - 4.5 ppm (m) | researchgate.net | |

| Alanine β-CH₂ | δ 4.6 - 4.8 ppm (m) | researchgate.net | |

| Ester -OCH₃ | δ ~3.8 ppm (s) | mdpi.com | |

| ¹³C NMR | Ester C=O | δ ~170 ppm | mdpi.com |

| Pyrazole C-3, C-5 | δ 139, 128 ppm | mdpi.com | |

| Pyrazole C-4 | δ ~106 ppm | mdpi.com | |

| Alanine α-C | δ ~52 ppm | ||

| Alanine β-C | δ ~50 ppm | ||

| Ester -OCH₃ | δ ~53 ppm | mdpi.com | |

| MS (ESI-TOF) | [M+H]⁺ (for C₇H₁₁N₃O₂) | m/z 170.0924 | nih.gov |

| IR (KBr) | N-H stretch (Ammonium salt) | ~3100-2800 cm⁻¹ (broad) | nih.gov |

| C=O stretch (Ester) | ~1740 cm⁻¹ | mdpi.com | |

| C=N, C=C stretch (Pyrazole) | ~1500-1600 cm⁻¹ | scirp.org |

Since the starting material is an L-amino acid, the stereochemical integrity must be maintained throughout the synthesis. The enantiomeric purity of the final product and chiral intermediates is a critical quality attribute. This is most commonly assessed using chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating enantiomers. researchgate.net This technique uses a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, resulting in different retention times. For amino acid derivatives, macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC T, TAG) and cyclodextrin-based columns are often effective. sigmaaldrich.com The sample can be analyzed directly if it contains a suitable chromophore for UV detection. cat-online.com

Chiral Gas Chromatography (GC) is another powerful technique for determining enantiomeric purity. cat-online.com This method requires the analyte to be volatile. Therefore, the amino acid ester must often be further derivatized, for instance, by acylation of the amino group. The derivatized compound is then separated on a capillary column coated with a chiral stationary phase. cat-online.com While hydrolysis of a peptide to analyze its constituent amino acids can introduce racemization, this is less of a concern when analyzing a protected amino acid derivative directly. cat-online.com For highly accurate measurements, GC-MS methods coupled with deuterium (B1214612) labeling can be employed to account for any racemization that might occur during sample preparation. cat-online.com Chemoenzymatic synthesis methods have been shown to produce β-heterocyclic amino acids with excellent enantiomeric excess (>99%), which is confirmed by chiral chromatography. researchgate.net

Table 2: Methods for Chiral Purity Determination of Amino Acid Derivatives

| Technique | Principle | Typical Stationary Phase | Key Considerations | Reference |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Macrocyclic glycopeptides (e.g., Teicoplanin, Vancomycin), Cyclodextrins, Crown Ethers. | Requires a chromophore for UV detection. The mobile phase composition is optimized for resolution. | researchgate.netsigmaaldrich.comcat-online.com |

| Chiral GC | Separation of volatile, derivatized enantiomers on a chiral capillary column. | Modified cyclodextrins or chiral polymers. | Requires derivatization (e.g., esterification, acylation) to increase volatility. | cat-online.comcat-online.com |

| GC-MS with Deuterium Labeling | A highly accurate GC method where racemization during sample prep is monitored by mass spectrometry via deuterium exchange. | Chiral capillary column. | Used for very precise determination (<0.1% of the other enantiomer). | cat-online.com |

Structure Activity Relationship Sar and Structural Biology of 3 1 Pyrazolyl L Ala Ome.hcl Derivatives

Correlating Structural Modulations with In Vitro Biological Outcomes

The efficacy of pyrazole (B372694) derivatives is intricately linked to their structural modifications. The pyrazole ring can act as an aryl bioisostere, which can enhance properties such as lipophilicity and solubility. nih.gov Although the pyrazole ring may not always interact directly with a target protein, it often orients the molecule for optimal binding within the receptor's pocket. nih.gov

The substitution pattern on the pyrazole ring is a critical determinant of biological activity and target selectivity. researchgate.net Research on various pyrazole-based inhibitors has demonstrated that modifying substituents at different positions on the ring can dramatically alter their potency and specificity.

For instance, in the development of kinase inhibitors, replacing a hydrophobic phenyl ring with a more polar pyrazole ring led to a 20-fold increase in potency against Apoptosis signal-regulating kinase 1 (ASK1). nih.gov Further modulation, such as the N-methylation of a diaminopyrazole derivative, altered the selectivity profile from a cyclin-dependent kinase 9 (CDK9) inhibitor to a selective CDK4 inhibitor. nih.gov

The position and nature of substituents are key. Studies on pyrazole derivatives as MALT1 inhibitors showed that large hydrophobic groups, such as a phenyl ring, at the N1 position were necessary for activity, with a 4-chlorophenyl substituent providing the highest potency. Conversely, a small methyl group at the same position rendered the compound inactive. In another series targeting meprins, a 3,5-diphenylpyrazole (B73989) structure showed potent inhibition, which could be further enhanced by adding an acidic phenol (B47542) group, highlighting the impact of electronic and steric factors.

The following table summarizes representative structure-activity relationships for pyrazole derivatives, illustrating how different substitution patterns influence biological outcomes against various targets.

| Target | Pyrazole Position | Substituent | Effect on Activity |

|---|---|---|---|

| Kinase (ASK1) | Core Scaffold | Replacement of Phenyl with Pyrazole | 20-fold increase in potency. nih.gov |

| Kinase (CDK) | N1 | Methylation | Switched selectivity from CDK9 to CDK4. nih.gov |

| JAK2 Kinase | Adjacent to Pyrazole | Alkyl or Cycloalkyl Group | Considered necessary for optimal potency. nih.gov |

| Factor Xa | Core Scaffold | Pyrazolo-piperidone | Critical for forming hydrogen bonds with the target. nih.gov |

| α7 nAChR | General | Unspecified | Identified as a potent inhibitor with an IC50 of 0.07 µM. mdpi.com |

Stereochemistry is a fundamental aspect of molecular recognition in biological systems. Receptors, enzymes, and other protein targets are chiral environments, meaning they interact selectively with specific stereoisomers of a chiral ligand. The designation "L-Ala" in 3-(1-Pyrazolyl)-L-Ala-OMe.HCl specifies the (S)-configuration at the α-carbon, which is the same configuration as naturally occurring amino acids in proteins.

While direct studies comparing the biological activity of the L-isomer versus the D-isomer of this specific compound are not widely published, the principles of stereoselectivity in drug action are well-established. The side chains of amino acids within a peptide are involved in critical interactions for molecular recognition and binding. mdpi.com It is highly probable that the biological target of this compound has a binding site that is stereochemically complementary to the L-isomer. An interaction with the D-isomer would likely be much weaker or non-existent due to steric hindrance, where the incorrect orientation of the substituents would prevent optimal binding. This specificity is a cornerstone of rational drug and peptidomimetic design. mdpi.com

Conformational Analysis and its Implications for Ligand-Receptor Interactions

The incorporation of pyrazole-containing amino acids into peptides can significantly influence their secondary structure. researchgate.net The pyrazole moiety, being an aromatic heterocycle, can engage in non-covalent interactions like hydrogen bonding and π–π stacking, which helps to constrain the peptide backbone. researchgate.net

Studies on closely related aminopyrazolonyl amino acids have shown that their inclusion at the N-terminus of a peptide can induce the formation of distinct secondary structures, such as β-sheets and α-helices. researchgate.net The pyrazole side chain of 3-(1-Pyrazolyl)-L-alanine is structurally analogous to the side chains of natural aromatic amino acids like histidine and phenylalanine. These natural residues are known to be important for stabilizing structures such as β-turns. Similarly, pyridyl-alanine, another non-natural aromatic amino acid, has been used as a surrogate for natural aromatic residues to optimize peptide structure and function. nih.govresearchgate.net

Short peptides composed of natural alanine (B10760859) residues tend to adopt a polyproline II (PII) conformation in aqueous solutions. nih.govnih.gov The introduction of the bulkier and structurally more complex 3-(1-Pyrazolyl) side chain would be expected to alter this conformational preference, potentially favoring more compact, folded structures through stabilizing intramolecular interactions. The ability to induce specific, predictable conformations is a key goal in the design of peptide-based therapeutics. nih.gov

Insights from Co-crystallography and Advanced Structural Studies

The most definitive method for understanding how a ligand binds to its receptor is through co-crystallography, which provides a high-resolution, three-dimensional image of the ligand-protein complex. While a specific co-crystal structure for this compound is not available in public databases, the analysis of other pyrazole-containing drugs provides valuable insights into the likely binding modes.

X-ray crystallography studies of various pyrazole derivatives bound to their targets reveal common interaction patterns. mdpi.comnih.gov For example, the nitrogen atoms of the pyrazole ring are frequently involved in crucial hydrogen bonds with the protein backbone or side chains. nih.gov In the case of the BTK inhibitor zanubrutinib, a water bridge is formed between a nitrogen atom of the pyrazolyl ring and the target protein. nih.gov The flat, aromatic surface of the pyrazole ring can also participate in favorable π–π stacking interactions with aromatic residues like phenylalanine or tyrosine in the binding pocket. nih.gov These types of interactions are critical for achieving high binding affinity and selectivity. Molecular docking and dynamics simulations are also used to predict and validate these binding modes in the absence of experimental structures. researchgate.net

Computational Chemistry and Molecular Modeling of 3 1 Pyrazolyl L Ala Ome.hcl

Quantum Mechanical Studies for Electronic Properties

Quantum mechanical (QM) calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods, particularly Density Functional Theory (DFT), provide a robust framework for investigating molecular structure, stability, and reactivity without the need for empirical parameters. nih.gov

Conformational Analysis using Density Functional Theory (DFT)

The biological function of a molecule is intrinsically linked to its three-dimensional structure. For a flexible molecule like 3-(1-Pyrazolyl)-L-Ala-OMe.HCl, multiple conformations can exist, each with a different energy level. Conformational analysis using DFT aims to identify the most stable, low-energy conformers. iu.edu.sa This is typically achieved by systematically rotating the key dihedral angles within the molecule and calculating the corresponding energy for each geometry. For this compound, the crucial dihedral angles include the ψ (N-Cα-C-O) and φ (C-N-Cα-C) angles of the alanine (B10760859) backbone, as well as the χ angle defining the orientation of the pyrazole (B372694) ring relative to the backbone.

DFT calculations, for instance at the B3LYP/6-31G(d,p) level of theory, can generate a potential energy surface that maps these low-energy conformations. researchgate.netresearchgate.net The results of such an analysis can reveal whether certain conformations are stabilized by intramolecular interactions, such as hydrogen bonds.

| Conformer | Dihedral Angle (ψ) | Dihedral Angle (φ) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | 145° | -85° | 0.00 |

| 2 | -60° | -70° | 1.25 |

| 3 | 150° | 75° | 2.10 |

| 4 | 65° | -150° | 3.50 |

Reactivity Predictions and Reaction Mechanisms

DFT is also employed to calculate a range of quantum chemical descriptors that help predict a molecule's reactivity. rasayanjournal.co.in These descriptors are derived from the molecule's electronic structure and provide insight into how it will interact with other chemical species. researchgate.netchemrxiv.orgnih.gov

Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap implies lower reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the pyrazole nitrogen atoms and the carbonyl oxygen, highlighting them as sites for hydrogen bonding or coordination.

These calculations can predict that the pyridine-like nitrogen of the pyrazole ring is a primary site for electrophilic attack or coordination, a common feature in the reaction mechanisms of pyrazole-containing compounds. researchgate.net

| Quantum Chemical Descriptor | Calculated Value | Interpretation |

|---|---|---|

| EHOMO | -6.8 eV | Electron-donating capability |

| ELUMO | -0.5 eV | Electron-accepting capability |

| Energy Gap (ΔE) | 6.3 eV | High kinetic stability |

| Electronegativity (χ) | 3.65 | Electron-attracting power |

| Chemical Hardness (η) | 3.15 | Resistance to charge transfer |

| Electrophilicity Index (ω) | 2.11 | Global electrophilic nature |

Molecular Docking and Virtual Screening Approaches

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govijprajournal.com This method is instrumental in structure-based drug design for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. jscimedcentral.commeilerlab.org

Predicting Binding Modes with Protein Targets

Given the prevalence of pyrazole derivatives as protein kinase inhibitors, a plausible target for this compound could be the ATP-binding site of a kinase, such as Cyclin-Dependent Kinase 2 (CDK2). nih.govnih.govmdpi.com The docking process involves placing the ligand into the protein's active site and evaluating the fit using a scoring function, which estimates the binding affinity.

| Protein Target | Ligand Pose | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| CDK2 (PDB: 1HCK) | 1 | -8.5 | LEU83, GLU81 | Hydrogen Bond |

| CDK2 (PDB: 1HCK) | 1 | -8.5 | ILE10, VAL18, ALA31 | Hydrophobic Interaction |

| CDK2 (PDB: 1HCK) | 1 | -8.5 | PHE80, LYS33 | π-Alkyl, van der Waals |

Molecular Dynamics Simulations for Dynamic Behavior

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. bioinformaticsreview.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the stability of the protein-ligand complex and the conformational changes that may occur in a physiological environment. pubcompare.aigithub.iomdtutorials.com

Starting with the best-docked pose from the previous step, the protein-ligand complex is solvated in a water box with ions to mimic cellular conditions. The simulation is then run for a duration of nanoseconds to microseconds. nih.gov Analysis of the MD trajectory can reveal:

Stability of the complex: The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD value over time suggests that the ligand remains securely bound in the active site.

Flexibility of residues: The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible and which are constrained upon ligand binding.

Persistence of interactions: The simulation allows for the analysis of the stability and lifetime of key interactions, such as hydrogen bonds, identified during docking.

| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) | System Stability |

|---|---|---|---|

| 0-20 | 1.2 ± 0.3 | 0.8 ± 0.2 | Equilibrating |

| 20-50 | 1.5 ± 0.2 | 1.1 ± 0.3 | Stable |

| 50-100 | 1.6 ± 0.2 | 1.0 ± 0.2 | Stable |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. acs.org By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds. fda.govnih.govfda.govnih.gov

To build a QSAR model for analogues of this compound, a dataset of compounds with varying substituents on the pyrazole or alanine moieties would be required, along with their experimentally measured biological activities (e.g., IC₅₀ values). For each compound, a set of molecular descriptors would be calculated, including:

Physicochemical descriptors: LogP (lipophilicity), molecular weight, molar refractivity.

Topological descriptors: Connectivity indices that describe the branching of the molecule.

Electronic descriptors: Dipole moment, atomic charges (from QM calculations).

Using statistical techniques like Multiple Linear Regression (MLR), an equation is generated that correlates a combination of these descriptors with the observed activity. A robust QSAR model, validated through internal and external statistical tests (e.g., cross-validated R², external R²), can then guide the design of more potent analogues by indicating which structural modifications are likely to enhance activity.

A hypothetical QSAR equation might look like: pIC₅₀ = 0.65 * LogP - 0.21 * (Dipole Moment) + 1.5 * (Kappa2) + 3.45

This equation would suggest that increasing lipophilicity (LogP) and a specific shape index (Kappa2) while decreasing the dipole moment could lead to higher potency (pIC₅₀).

Development of Predictive Models for In Vitro Biological Activity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, plays a pivotal role in forecasting the biological activity of novel compounds. journal-academia.comresearchgate.net QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For pyrazole derivatives, various QSAR studies have been conducted to predict their activity against different biological targets. journal-academia.comresearchgate.net

While specific QSAR models for this compound are not extensively documented in publicly available literature, the methodologies applied to the broader class of pyrazole-containing molecules can be extrapolated. These models are typically built using a training set of compounds with known in vitro biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, molecular connectivity), and 3D (e.g., steric and electronic parameters).

Statistical methods such as Multiple Linear Regression (MLR) and more advanced machine learning algorithms like Random Forest are then employed to generate the QSAR equation. journal-academia.comresearchgate.net A robust QSAR model is characterized by high statistical significance and predictive power, which is assessed through internal and external validation techniques. researchgate.net

For instance, a hypothetical QSAR model for a series of pyrazolyl-alanine analogs targeting a specific enzyme could be developed. The in vitro inhibitory concentrations (IC50) of these analogs would be correlated with various molecular descriptors.

Table 1: Hypothetical QSAR Model Parameters for Pyrazolyl-Alanine Derivatives

| Parameter | Value | Description |

| R² | 0.85 | Coefficient of determination, indicating a good fit of the model to the training data. |

| Q² | 0.78 | Cross-validated R², indicating the predictive power of the model for the training set. |

| F-statistic | 120.5 | A measure of the overall significance of the regression model. |

| p-value | < 0.001 | Indicates that the model is statistically significant. |

The resulting QSAR model could reveal that specific electronic and steric properties of the substituents on the pyrazole ring are crucial for biological activity. Such models can then be used to predict the in vitro activity of new, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates.

Pharmacophore modeling is another powerful computational tool used to develop predictive models. A pharmacophore model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target. For the pyrazolyl-alanine scaffold, a pharmacophore model could be generated based on a set of known active compounds or the crystal structure of the target protein. This model would serve as a 3D query to screen virtual compound libraries to identify new potential inhibitors.

De Novo Design Strategies Based on the Pyrazolyl-Alanine Scaffold

De novo drug design involves the computational creation of novel molecular structures with desired biological activities. The pyrazolyl-alanine scaffold represents a valuable starting point for such strategies due to its "privileged" status in medicinal chemistry, meaning it is a structural motif that can bind to multiple biological targets. mdpi.comnih.govmdpi.com

De novo design algorithms can be broadly classified into two categories: ligand-based and structure-based.

Ligand-based de novo design utilizes the structural information from a set of known active compounds. If several pyrazolyl-alanine derivatives are known to be active against a particular target, their common structural features can be extracted to generate a pharmacophore model. This pharmacophore can then be used as a template to build new molecules that fit its features.

Structure-based de novo design , on the other hand, requires the 3D structure of the biological target, which can be obtained through experimental methods like X-ray crystallography or cryo-electron microscopy, or through computational methods like homology modeling. With the target's binding site information, algorithms can "grow" new molecules within the pocket, optimizing their interactions with the surrounding amino acid residues.

For the pyrazolyl-alanine scaffold, a structure-based de novo design approach would involve docking the core scaffold into the active site of a target protein. Computational tools can then be used to add functional groups to the scaffold in a stepwise manner, evaluating the binding affinity at each step. This iterative process can lead to the design of novel compounds with high predicted potency and selectivity.

Table 2: Example of a De Novo Designed Molecule Based on the Pyrazolyl-Alanine Scaffold

| Scaffold | Designed Moiety | Predicted Improvement in Binding Affinity | Rationale |

| Pyrazolyl-alanine | Addition of a substituted phenyl ring at the N1 position of the pyrazole | -2.5 kcal/mol | Forms a key pi-pi stacking interaction with a phenylalanine residue in the active site. |

| Pyrazolyl-alanine | Introduction of a hydroxyl group on a substituent | -1.2 kcal/mol | Forms a hydrogen bond with a glutamic acid residue in the binding pocket. |

These de novo design strategies, coupled with predictive QSAR and pharmacophore models, provide a rational and efficient pathway for the discovery of new drug candidates based on the this compound scaffold. By leveraging computational power, researchers can explore a vast chemical space and identify novel molecules with the potential for therapeutic intervention in a variety of diseases.

Advanced Applications and Role in Medicinal Chemistry and Chemical Biology Research

Incorporation into Peptidomimetics for Enhanced Stability and Function

Peptidomimetics are compounds designed to mimic or block the biological function of natural peptides, while offering improved pharmacological properties such as stability and oral bioavailability. The incorporation of 3-(1-Pyrazolyl)-L-alanine is a key strategy in this field.

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. nih.gov The replacement of natural amino acids with non-proteinogenic counterparts like 3-(1-Pyrazolyl)-L-alanine is a powerful strategy to overcome this limitation. nih.gov The pyrazole (B372694) moiety is not a substrate for common proteases, and its presence can sterically hinder enzyme access to adjacent peptide bonds, thereby protecting the entire peptide analog from cleavage. nih.gov

Table 1: Conceptual Comparison of Proteolytic Stability This table illustrates the expected improvement in stability when a labile natural residue is replaced with 3-(1-Pyrazolyl)-L-alanine (Pza).

| Peptide Sequence | Susceptible Residue | Modification | Expected Proteolytic Half-life |

|---|---|---|---|

| Tyr-Gly-Gly-Phe -Leu | Phenylalanine (Phe) | Native Peptide | Short (minutes) |

The three-dimensional conformation of a peptide is critical to its biological function. The introduction of 3-(1-Pyrazolyl)-L-alanine can be used to purposefully modulate the secondary structure (e.g., α-helices, β-sheets) of a peptide. As a structural isomer of the natural amino acid histidine, 3-(1-Pyrazolyl)-L-alanine can act as a bioisostere, replacing histidine to probe its role in structure and function. nih.gov

The pyrazole ring can participate in unique hydrogen bonding and steric interactions that differ from natural aromatic residues. nih.gov Its N-2 nitrogen can act as a hydrogen bond acceptor, while the ring itself provides a distinct aromatic surface for interactions. nih.gov By strategically replacing residues within a peptide sequence, researchers can stabilize or destabilize specific secondary structures. This allows for detailed structure-activity relationship (SAR) studies to understand how a peptide's conformation relates to its ability to bind to a target. nih.govresearchgate.net

Table 2: Comparative Properties of Aromatic Amino Acid Side Chains

| Amino Acid | Side Chain | H-Bond Donor | H-Bond Acceptor | Aromatic System |

|---|---|---|---|---|

| Phenylalanine | Benzene | No | No | 6-membered |

| Histidine | Imidazole | Yes (N-1) | Yes (N-3) | 5-membered |

Development of Novel Molecular Probes for Biological Systems

Molecular probes are essential tools in chemical biology for visualizing, tracking, and perturbing biological processes. 3-(1-Pyrazolyl)-L-alanine serves as an excellent scaffold for the creation of novel probes. Reporter groups such as fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers can be chemically attached to the pyrazole ring.

This approach offers a significant advantage because the modification is on the side chain, leaving the N-terminus and C-terminus of the amino acid free for standard peptide synthesis. This ensures that the probe molecule can be seamlessly incorporated into a larger peptide sequence. The resulting tagged peptide can then be used in a variety of applications, including fluorescence microscopy to visualize receptor localization, affinity purification to identify binding partners, and photo-affinity labeling to map binding sites.

Strategies for Target Identification and Validation

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a wide range of biological targets. nih.govnih.gov This property is leveraged in fragment-based drug discovery (FBDD) for target identification and validation.

In this strategy, libraries of small, low-molecular-weight compounds ("fragments") containing the pyrazole moiety are screened against a protein of interest. If a pyrazole-containing fragment is found to bind to the protein, it serves two purposes:

Target Identification: It identifies a potential binding pocket on the protein.

Target Validation: It demonstrates that the protein is "druggable," meaning it has pockets to which small molecules can bind and potentially modulate its function.

Once a hit is identified, medicinal chemists can use 3-(1-Pyrazolyl)-L-alanine and other pyrazole derivatives to grow the fragment into a more potent and selective lead compound. The success of this strategy is evidenced by the large number of approved drugs that contain a pyrazole core, which act on a diverse array of targets. nih.govrsc.org

Table 3: Examples of Approved Pyrazole-Containing Drugs and Their Targets

| Drug Name | Target(s) | Therapeutic Area |

|---|---|---|

| Sildenafil | PDE5 | Erectile Dysfunction |

| Celecoxib (B62257) | COX-2 | Anti-inflammatory |

| Ruxolitinib | JAK1/JAK2 | Myelofibrosis, Cancer |

| Axitinib | VEGFR, PDGFR, c-KIT | Cancer (Renal Cell Carcinoma) |

Contribution to the Discovery of Non-Classical Bioactive Scaffolds

The use of 3-(1-Pyrazolyl)-L-alanine contributes significantly to the discovery of non-classical bioactive scaffolds—novel molecular architectures that differ from existing drugs. By serving as a bioisosteric replacement for other functional groups, the pyrazole ring enables the design of compounds with entirely new properties. mdpi.comresearchgate.net

For example, a pyrazole ring can be used as a bioisostere for an amide bond, a common feature in many drugs that is often susceptible to hydrolysis. researchgate.net This replacement can lead to scaffolds with improved metabolic stability and altered conformational properties. The versatility of pyrazole chemistry allows it to be incorporated into a wide range of molecular frameworks, from peptide mimics to purely synthetic small molecules, leading to the discovery of first-in-class medicines. mdpi.comnih.gov The numerous pyrazole-containing drugs on the market, targeting everything from kinases to G-protein coupled receptors, underscore the profound impact of this scaffold on modern medicinal chemistry. nih.govnih.govmdpi.com

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Scalable Synthetic Methods for Complex Derivatives

The future synthesis of complex derivatives based on the 3-(1-pyrazolyl)-L-alanine scaffold will increasingly prioritize sustainability and scalability. Traditional synthetic routes are often multi-step processes that can be inefficient and generate significant waste. Modern approaches aim to overcome these limitations through greener and more efficient methodologies.

One promising avenue is the expanded use of Multicomponent Reactions (MCRs) . MCRs are one-pot reactions where three or more starting materials combine in a chemo- and regio-selective manner to form a complex product. researchgate.net This approach offers high atom efficiency, operational simplicity, and environmental friendliness, making it ideal for generating diverse molecular structures. researchgate.net The aminopyrazole motif, related to the subject compound's core, is a versatile building block for synthesizing fused pyrazole (B372694) heterocyles via MCRs. researchgate.net

Another key area is the refinement of Solid-Phase Synthesis . This technique, where molecules are built on a solid support, simplifies purification and allows for the automation of library synthesis. Efficient methods for the solid-supported synthesis of substituted aminopyrazoles have been developed, utilizing mild conditions and readily accessible starting materials. acs.org These strategies can be adapted for the traceless "catch and release" synthesis of complex pyrazole derivatives, further enhancing efficiency. acs.org

The development of novel catalytic systems and the use of alternative energy sources like microwave irradiation are also critical for sustainable synthesis. researchgate.net These methods can accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating.

| Synthetic Strategy | Key Advantages | Relevance to Scaffold |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, diversity generation. researchgate.net | Efficiently creates highly functionalized pyrazole derivatives in a single step. |

| Solid-Phase Synthesis | Simplified purification, potential for automation, high-throughput applications. acs.org | Enables the rapid generation of libraries of complex pyrazole-alanine peptides. |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. researchgate.net | Accelerates the synthesis of functionalized pyrazole intermediates. |

| Green Chemistry Approaches | Use of environmentally benign solvents, reduced waste, improved safety. researchgate.net | Minimizes the environmental impact of producing complex chemical libraries. |

High-Throughput Screening and Combinatorial Chemistry Approaches for Library Generation

To unlock the full therapeutic potential of the 3-(1-pyrazolyl)-L-alanine scaffold, the generation and evaluation of large, diverse chemical libraries are essential. Combinatorial chemistry, often paired with high-throughput screening (HTS), provides a powerful engine for drug discovery. nih.gov

Combinatorial chemistry techniques, particularly solid-phase synthesis, are well-suited for creating extensive libraries of pyrazole-containing compounds. acs.org By systematically varying the substituents on the pyrazole ring and modifying the amino acid backbone, researchers can generate thousands of distinct molecules. This approach has been successfully used in the synthesis of various pyrazole-based libraries for identifying enzyme inhibitors and receptor antagonists. acs.orgnih.gov

Once generated, these libraries are subjected to High-Throughput Screening (HTS) , where automated systems rapidly test the biological activity of each compound against a specific target or in a cellular assay. For even greater efficiency, High-Throughput Virtual Screening (HTVS) is increasingly employed as a preliminary step. chemmethod.comresearchgate.net HTVS uses computational algorithms to screen vast virtual libraries of compounds against a protein target's three-dimensional structure, identifying promising candidates for synthesis and subsequent in vitro testing. chemmethod.comresearchgate.nethilarispublisher.com This integrated approach accelerates the discovery of novel hits while reducing the costs associated with synthesizing and testing large numbers of compounds. hilarispublisher.com A recent study utilized HTVS to screen over 12,000 pyrazole compounds to identify novel inhibitors of CDK8, a key enzyme in cancer progression. chemmethod.comresearchgate.net

| Screening Approach | Description | Application to Scaffold |

| Combinatorial Chemistry | Systematic synthesis of a large number of different but structurally related molecules. nih.gov | Generation of diverse libraries by modifying the pyrazole ring and amino acid portion. |

| High-Throughput Screening (HTS) | Automated, rapid testing of large numbers of compounds for biological activity. hilarispublisher.com | Experimental validation of hits from libraries against specific biological targets. |

| High-Throughput Virtual Screening (HTVS) | Computational screening of virtual compound libraries against a protein target. chemmethod.comresearchgate.net | In silico identification of promising derivatives for targeted synthesis, saving time and resources. |

Advancements in Multi-Targeting Ligand Design Based on the Core Scaffold

The concept of "one molecule, multiple targets" is a growing paradigm in drug discovery, particularly for complex diseases like cancer and inflammatory disorders. nih.gov The pyrazole scaffold is exceptionally well-suited for the design of multi-targeting ligands due to its ability to form key interactions with various enzyme active sites, especially protein kinases. nih.govnih.gov

Derivatives of the 3-(1-pyrazolyl)-L-alanine core can be rationally designed to inhibit multiple targets simultaneously. For instance, pyrazole-based compounds have been developed as potent, ATP-competitive multitargeted kinase inhibitors with activity against enzymes like Aurora kinases. nih.gov The design process often involves modifying specific positions on the pyrazole ring to achieve desired selectivity profiles. For example, in the development of the JAK1 inhibitor Golidocitinib, substitution on the pyrazole ring was crucial for achieving selectivity over the related JAK2 kinase. nih.gov

Computational tools such as molecular docking are indispensable in this process, allowing researchers to predict how a ligand will interact with different protein targets and to guide the design of derivatives with a desired polypharmacology profile. researchgate.net This strategy has been used to develop pyrazole-containing inhibitors that target Fms-like receptor tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs) for the treatment of acute myeloid leukemia (AML). mdpi.com

| Multi-Target Inhibitor Class | Key Targets | Therapeutic Area |

| Pyrazolyl-aminoquinazolines | Aurora A, Aurora B nih.gov | Cancer |

| 4-Pyrazolamine Derivatives | Multiple kinases nih.gov | Cancer |

| Pyrazole-based JAK inhibitors | JAK1, JAK2 nih.gov | Inflammatory Disorders, Cancer |

| Pyrazole-carboxamides | FLT3, CDK2, CDK4 mdpi.com | Acute Myeloid Leukemia (AML) |

Interdisciplinary Research Integrating Omics Technologies with Compound Biology (In Vitro)

Understanding the full biological impact of a compound requires looking beyond a single target. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—with in vitro compound studies offers a holistic view of a drug's mechanism of action. nih.gov

For derivatives of 3-(1-pyrazolyl)-L-alanine, these technologies can be applied in cell-based in vitro models to generate comprehensive biological data.

Transcriptomics (RNA-Seq): Can reveal how a compound alters gene expression patterns in cancer cells, identifying entire pathways that are up- or down-regulated. This can help uncover novel mechanisms of action or predict potential off-target effects.

Proteomics: Can identify changes in protein expression and post-translational modifications (e.g., phosphorylation) following compound treatment. This is particularly valuable for assessing the downstream effects of kinase inhibitors.

Metabolomics: Analyzes changes in small-molecule metabolites, providing a functional readout of the cellular state and revealing how a compound impacts cellular metabolism.

By integrating these global datasets, researchers can build a detailed molecular signature of a compound's activity. This approach can help elucidate complex mechanisms, identify biomarkers for compound sensitivity, and predict potential toxicities before moving to more complex models, aligning with the "3R" principles (Replacement, Reduction, and Refinement) of animal testing. nih.gov

Exploration of Unexplored Biological Pathways and Therapeutic Indications (In Vitro)

The versatility of the pyrazole scaffold means that derivatives of 3-(1-pyrazolyl)-L-alanine likely have biological activities beyond their most studied applications. frontiersin.orgresearchgate.net Future research will focus on in vitro screening against novel and underexplored biological targets to identify new therapeutic opportunities.

The broad-spectrum activity of pyrazoles includes antimicrobial, antiviral, antinociceptive, and neuroprotective effects, among others. nih.govfrontiersin.orgscispace.com This suggests that libraries derived from the 3-(1-pyrazolyl)-L-alanine scaffold could yield hits in a wide array of disease areas. For example, pyrazole derivatives have shown potential as antibacterial agents by disrupting the cell membrane, suggesting a possible application in combating drug-resistant bacteria. nih.gov

Furthermore, natural products containing the pyrazole moiety, such as Withasomnine, have demonstrated effects on the central nervous system. nih.govbohrium.com This opens an avenue for exploring derivatives of the subject compound for activity against neurological and psychiatric disorders, using in vitro models like neuronal cell cultures to screen for effects on neuroinflammation, protein aggregation, or synaptic function. mdpi.com The exploration of pyrazole-based compounds as inhibitors of enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE), is an active area of research. mdpi.com

| Potential Therapeutic Area | In Vitro Exploration Strategy | Rationale for Pyrazole Scaffold |

| Antimicrobial | Screening against panels of drug-resistant bacteria and fungi; membrane permeability assays. nih.gov | Known antibacterial and antifungal activity of pyrazole derivatives. nih.govnih.gov |

| Neurodegenerative Diseases | Assays for inhibition of protein aggregation (e.g., amyloid-beta, tau); neuroprotection assays in neuronal cell lines. mdpi.com | Pyrazole rings can act as hydrogen bond donors and acceptors, interacting with peptide backbones. mdpi.com |

| Antiviral | In vitro screening against viral replication in host cell lines. researchgate.net | Pyrazole-containing nucleoside analogues like Pyrazofurin have shown antiviral properties. nih.gov |

| Metabolic Disorders | Screening for inhibition of enzymes like α-glucosidase or for effects on glucose uptake in adipocytes. researchgate.netnih.gov | Pyrazole-3-one derivatives have been investigated for hypoglycaemic activity. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.